Thiophosphoryl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

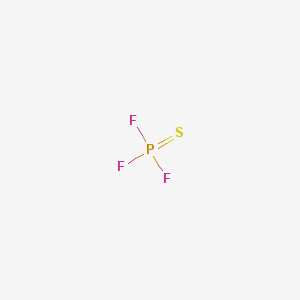

Thiophosphoryl fluoride is a useful research compound. Its molecular formula is F3PS and its molecular weight is 120.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Reactivity in Organic Chemistry

Thiophosphoryl fluoride acts as a versatile reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It can undergo nucleophilic substitution reactions, leading to the synthesis of thiophosphoryl difluoride derivatives. For example, when reacted with dimethylamine, PSF₃ produces dimethylaminothiophosphoryl difluoride, showcasing its utility in creating complex molecular structures .

2. Phosphorus Fluoride Exchange (PFEx)

Recent advancements have highlighted the role of PSF₃ in phosphorus fluoride exchange reactions. This process allows for the efficient conversion of chlorides to fluorides, which is crucial for developing stable phosphoramidic difluorides used in drug design. The PFEx reaction has shown remarkable selectivity and stability under biological conditions, making it a promising tool for covalent drug applications .

Material Science

1. Polymerization Initiator

This compound can initiate polymerization reactions, particularly with tetrahydrofuran (THF). This property is exploited in creating specialized polymers that have applications in coatings and adhesives due to their enhanced mechanical properties .

2. Flame Retardants

Due to its ability to produce a cool flame upon combustion, PSF₃ has potential applications as a flame retardant additive. Its unique combustion characteristics could be beneficial in materials that require fire resistance without compromising structural integrity .

Environmental Applications

1. Detection of Pesticides

Research has demonstrated that PSF₃ can be utilized in detecting trace amounts of pesticides like malathion through surface-enhanced Raman spectroscopy (SERS). The interaction of PSF₃ with silver nanoparticles enhances the detection sensitivity, making it a valuable tool for environmental monitoring .

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Dimethylamine | Dimethylaminothiophosphoryl difluoride | Room temperature | 85 |

| Ammonia | Ammonium fluoride + unknown product | Room temperature | N/A |

| Silicon tetraisocyanate | Thiophosphoryl difluoride isocyanate | 200 °C in an autoclave | N/A |

This table summarizes various nucleophilic substitution reactions involving this compound, illustrating its versatility as a reagent.

Table 2: Stability of Phosphorus Fluoride Compounds Under Aqueous Conditions

| Compound | pH Level | Stability Observed (hours) | Decomposition Products |

|---|---|---|---|

| Phosphoramidofluoridate | 7.4 | >24 | None |

| Cyclic Phosphoramidofluoridate | 8.8 | <2 | Decomposed to phosphorodiamidate |

This table indicates the comparative stability of phosphorus fluoride compounds under different pH levels, highlighting the potential for using PSF₃-derived compounds in biological systems.

Análisis De Reacciones Químicas

Hydrolysis in Water

PSF₃ undergoes slow hydrolysis with neutral water, producing hydrogen sulfide (H₂S), phosphoric acid (H₃PO₄), and hydrofluoric acid (HF):

PSF3+4H2O→H2S+H3PO4+3HF

This reaction confirms the electrophilic nature of the phosphorus center, comparable to phosphoryl fluoride (POF₃) .

Thermal Decomposition

At elevated temperatures, PSF₃ decomposes into phosphorus trifluoride (PF₃) and sulfur:

PSF3ΔPF3+S

Further decomposition of PF₃ may yield phosphorus and additional fluorides .

Table 1: Thermal Decomposition Products

| Conditions | Products | Byproducts |

|---|---|---|

| 200–300°C | PF₃, S | Elemental phosphorus |

| Presence of leaded glass | SF₄, P | Black PbS deposits |

Combustion in Air

PSF₃ ignites spontaneously in air, producing sulfur dioxide (SO₂) and phosphorus pentoxide (P₂O₅):

PSF3+3O2→P2O5+SO2+F2O

The flame is notably cool (~100°C) and emits greyish-green light .

Reaction with Oxidizing Agents

PSF₃ reduces oxygenated compounds to form phosphoryl fluoride (POF₃):

-

With sulfur trioxide (SO₃):

PSF3+SO3→POF3+SO2 -

With iodine monochloride (ICl):

PSF3+2ICl→PCl2F3+I2+S

Table 2: Oxidation Pathways

| Oxidant | Primary Product | Secondary Product | Conditions |

|---|---|---|---|

| SO₃ | POF₃ | SO₂ | Room temperature |

| ICl | PCl₂F₃ | I₂, S | Ambient |

| Chloramine-T | H₃PO₄, SO₄²⁻ | - | Acidic, 25°C |

Reaction with Amines

PSF₃ reacts with dimethylamine (HNMe₂) to form dimethylaminothiophosphoryl difluoride and ionic byproducts:

4PSF3+4HNMe2→2SPF2NMe2+[H2NMe2]PF6+[H2NMe2]S2PF2

This complexity arises from competing disproportionation reactions induced by free fluoride ions .

Interaction with Fluoride Salts

Cesium fluoride (CsF) induces disproportionation:

CsF+2PSF3→Cs[PF6]+CsPS2F2

Reduction Reactions

Anhydrous hydrogen iodide (HI) reduces PSF₃ to hydrogen sulfide (H₂S) and phosphorus trifluoride (PF₃):

PSF3+2HI→H2S+PF3+I2

This confirms the dual reduction of sulfur and phosphorus centers .

Miscellaneous Reactions

-

With Ammonia : Forms ammonium fluoride (NH₄F) and an unidentified phosphorus-sulfur-nitrogen compound .

-

With Silicon Tetraisocyanate : Produces thiophosphoryl difluoride isocyanate at 200°C .

-

Stability : Resistant to ether, benzene, and pure sulfuric acid but initiates tetrahydrofuran polymerization .

Key Physical Data

This compound’s reactivity is defined by its electrophilic phosphorus center and labile fluorine atoms, enabling diverse transformations. Experimental data underscore its utility in synthesizing fluorophosphates and sulfur-containing derivatives, though its spontaneous flammability necessitates careful handling.

Propiedades

Número CAS |

2404-52-6 |

|---|---|

Fórmula molecular |

F3PS |

Peso molecular |

120.04 g/mol |

Nombre IUPAC |

trifluoro(sulfanylidene)-λ5-phosphane |

InChI |

InChI=1S/F3PS/c1-4(2,3)5 |

Clave InChI |

LHGOOQAICOQNRG-UHFFFAOYSA-N |

SMILES |

FP(=S)(F)F |

SMILES canónico |

FP(=S)(F)F |

Key on ui other cas no. |

2404-52-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.